
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone and sulfonamide groups, as well as the fluorophenyl and dimethoxybenzene moieties, would significantly influence its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carbonyl group in the pyrrolidinone ring and the nitrogen in the sulfonamide group could potentially act as nucleophiles or electrophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide and related compounds have been investigated for their potential in corrosion inhibition. Research on piperidine derivatives, which share structural similarities, has shown that these compounds can inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to evaluate their adsorption and inhibition properties, with findings suggesting that the adsorption behaviors on iron surfaces can be significant for corrosion protection (Kaya et al., 2016).
COX-2 Inhibition
The compound has been explored for its ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study on related 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which might possess similar pharmacophoric features, demonstrated that the introduction of a fluorine atom at strategic positions could enhance COX-2 selectivity and potency. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, indicating potential therapeutic applications in conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Structural Characterization and Interaction Studies
The structural and interaction characteristics of this compound and its derivatives have been subjects of computational and experimental studies. For example, a new sulfonamide molecule was synthesized, and its structure was characterized using various spectroscopic tools and single-crystal X-ray diffraction (XRD). Computational studies, including density functional theory (DFT) calculations, were performed to understand its electronic properties and interactions at the molecular level (Murthy et al., 2018).
N-Demethylation Catalysis
Research has also explored the use of related N-fluorobenzenesulfonimide compounds in catalytic reactions, such as the unprecedented N-demethylation of N-methyl amides. These reactions, facilitated by copper catalysts and N-fluorobenzenesulfonimide as an oxidant, highlight the potential of such compounds in synthetic organic chemistry, particularly in transformations relevant to pharmaceutical synthesis (Yi et al., 2020).
HIF-1 Pathway Inhibition in Cancer Therapy
Some derivatives have shown potential in inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator in tumor growth and survival under hypoxic conditions. Structural modifications on the benzenesulfonamide scaffold, such as the introduction of 2,2-dimethyl-2H-chromene groups, have led to compounds with significant anti-cancer activity in preclinical models, underscoring their therapeutic potential in oncology (Mun et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, and induces changes in its activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect the biochemical pathways involving Carbonic Anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in respiratory and renal regulation of blood pH . Any alteration in its activity could potentially disrupt these pathways, leading to downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence processes related to acid-base balance in the body .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJRQXXUSIJQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

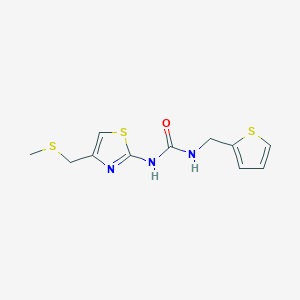
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)
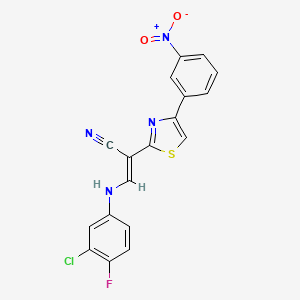
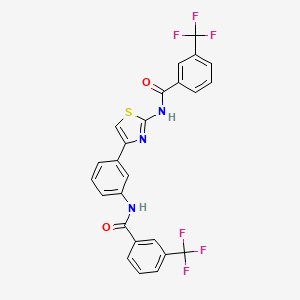

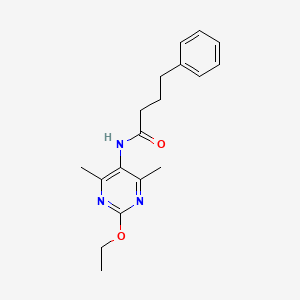
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
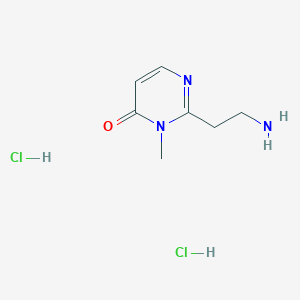
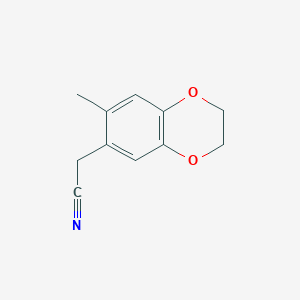
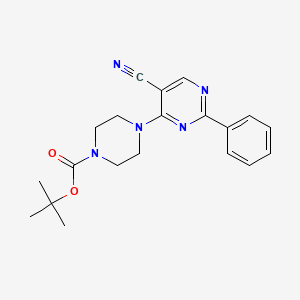
![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)
![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)
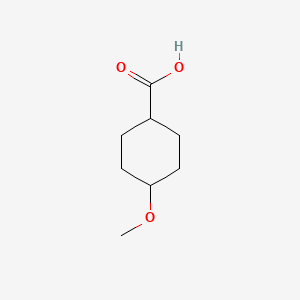
![2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide](/img/structure/B2450236.png)